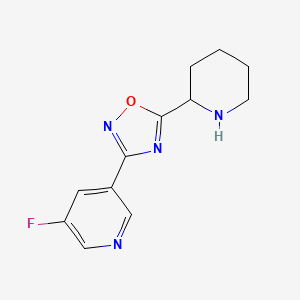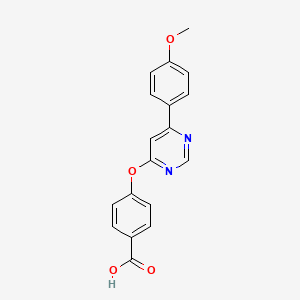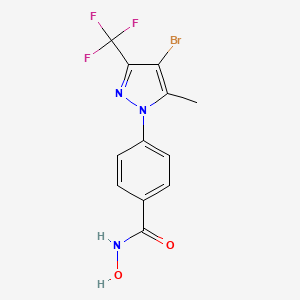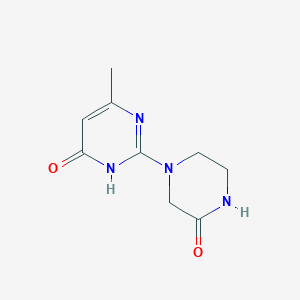
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a compound that features a piperazine ring substituted with a sulfonyl-ethyl group, which is further attached to a 1-methyl-1H-pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Moiety: The 1-methyl-1H-pyrazole can be synthesized through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.
Sulfonylation: The pyrazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Attachment to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)morpholine
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperidine
Comparison:
- 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures.
- The sulfonyl group in this compound provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C10H18N4O2S |
|---|---|
分子量 |
258.34 g/mol |
IUPAC 名称 |
1-[2-(1-methylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C10H18N4O2S/c1-13-9-10(8-12-13)17(15,16)7-6-14-4-2-11-3-5-14/h8-9,11H,2-7H2,1H3 |
InChI 键 |
GTBVPVLXGUVCNV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)S(=O)(=O)CCN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)

![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)

![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11793644.png)


